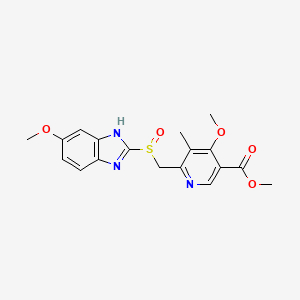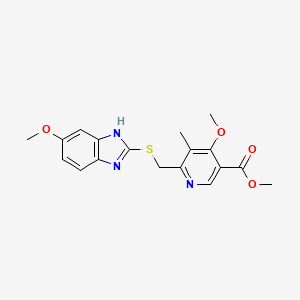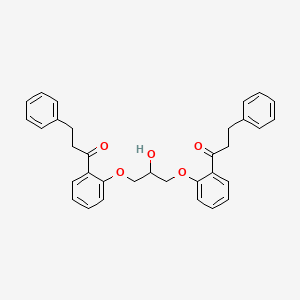
1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) is a useful research compound. Its molecular formula is C33H32O5 and its molecular weight is 508.614. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Propafenone impurity F, also known as UNII-FB2RUE676A or 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), primarily targets sodium channels in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, making them a key target for antiarrhythmic agents .
Mode of Action
Propafenone impurity F acts by inhibiting sodium channels , restricting the entry of sodium into cardiac cells . This results in a decrease in the excitability of the cells, slowing the rate of electrical conduction . This action helps restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats .
Biochemical Pathways
The major metabolic pathway for propafenone, and likely its impurities, begins with aromatic ring hydroxylation , a pathway that may be determined by genetic factors . This metabolic process is crucial for the drug’s elimination from the body .
Pharmacokinetics
Propafenone impurity F is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with propafenone. Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life of propafenone is typically 5 to 8 hours in most patients .
Result of Action
The inhibition of sodium channels by propafenone impurity F leads to a reduction in the excitability of cardiac cells . This results in a slowing of the rate of electrical conduction, which can help restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats .
Action Environment
The action, efficacy, and stability of propafenone impurity F can be influenced by various environmental factors. For instance, genetic factors may determine the rate of aromatic ring hydroxylation, a key metabolic pathway for propafenone . Additionally, the drug’s bioavailability can increase with dosage, suggesting that the presystemic clearance of propafenone is saturable .
Biochemical Analysis
Biochemical Properties
The major metabolic pathway for Propafenone, the parent compound of 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), begins with aromatic ring hydroxylation . This pathway is primarily mediated by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . The polymorphism of CYP2D6 influences the pharmacokinetics of Propafenone .
Cellular Effects
The cellular effects of 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one) are not well-studied. Its parent compound, Propafenone, has been shown to have significant effects on cellular processes. Propafenone is known to slow intracardiac conduction in a concentration-dependent manner .
Molecular Mechanism
Its parent compound, Propafenone, is known to exert its effects through interactions with various biomolecules, including enzymes such as CYP2D6, CYP1A2, and CYP3A4 .
Temporal Effects in Laboratory Settings
Studies on Propafenone have shown that its efficacy correlates with a low spontaneous arrhythmia variability .
Metabolic Pathways
Its parent compound, Propafenone, is known to undergo aromatic ring hydroxylation, primarily mediated by CYP2D6 .
Properties
IUPAC Name |
1-[2-[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIVCAOXVHTEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329643-40-4 |
Source


|
| Record name | 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329643404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(2,1-PHENYLENE))BIS(3-PHENYLPROPAN-1-ONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2RUE676A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)
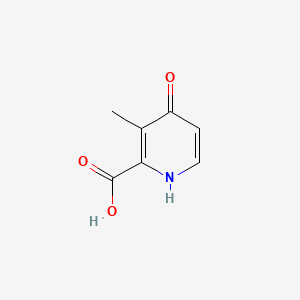
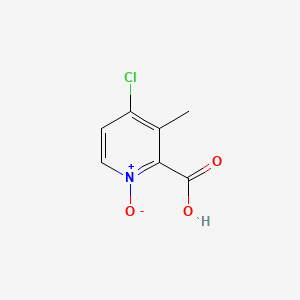
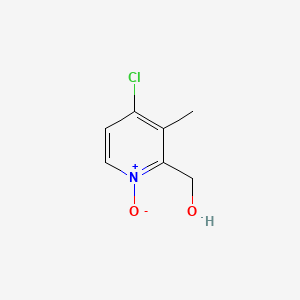
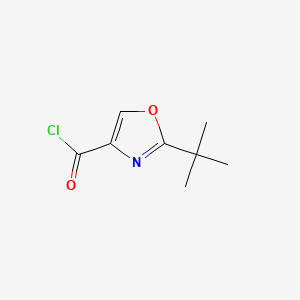
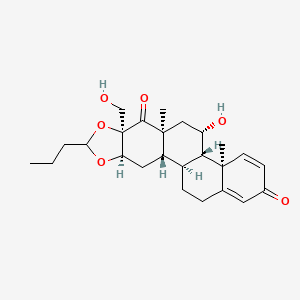
![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)
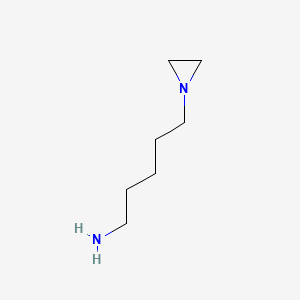

![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)

